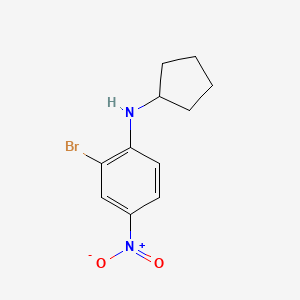

2-bromo-N-cyclopentyl-4-nitroaniline

Description

2-bromo-N-cyclopentyl-4-nitroaniline is an organic compound with the molecular formula C11H13BrN2O2 It is a brominated aniline derivative with a nitro group and a cyclopentyl substituent

Properties

IUPAC Name |

2-bromo-N-cyclopentyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-10-7-9(14(15)16)5-6-11(10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOOOVMWFSSHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-cyclopentyl-4-nitroaniline typically involves the bromination of N-cyclopentyl-4-nitroaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve high yields and purity.

Chemical Reactions Analysis

2-bromo-N-cyclopentyl-4-nitroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.

Common reagents used in these reactions include bromine, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-cyclopentyl-4-nitroaniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

2-bromo-N-cyclopentyl-4-nitroaniline can be compared with other similar compounds, such as:

2-bromo-4-nitroaniline: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.

4-bromo-N-cyclopropyl-2-nitroaniline: Contains a cyclopropyl group instead of a cyclopentyl group, which may influence its chemical properties and applications.

2-bromo-N-cyclohexyl-4-nitroaniline: Has a cyclohexyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Biological Activity

2-bromo-N-cyclopentyl-4-nitroaniline is an organic compound with the molecular formula CHBrNO. This brominated aniline derivative features a nitro group and a cyclopentyl substituent, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and nitro groups enhances its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating biochemical pathways, which can lead to various therapeutic outcomes, including antimicrobial and anticancer activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. This effect is hypothesized to be due to its ability to interfere with specific signaling pathways involved in cell growth and survival.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-bromo-4-nitroaniline | Lacks cyclopentyl group | Moderate antimicrobial activity |

| 4-bromo-N-cyclopropyl-2-nitroaniline | Cyclopropyl group instead of cyclopentyl | Reduced anticancer efficacy |

| 2-bromo-N-cyclohexyl-4-nitroaniline | Cyclohexyl group | Enhanced stability, lower reactivity |

This table illustrates how variations in substituents affect the biological activities of these compounds.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial properties.

- Cancer Cell Line Investigation : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC values ranging from 10 to 25 µM depending on the cell line. The compound induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.